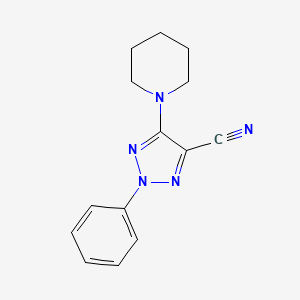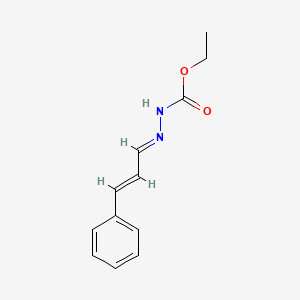
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile is a member of triazoles.
Applications De Recherche Scientifique
1. Pharmaceutical Analysis and Method Development
Research has shown the development of new methods for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound related to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, in pharmaceutical solutions. The developed methods, based on high performance liquid chromatography with diode-array detection, are highly sensitive and specific, making them crucial for quality control in pharmaceuticals (Varynskyi, Parchenko, & Kaplaushenko, 2017).
2. Antidiabetic Potential
Compounds similar to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, specifically S-substituted derivatives of 1,2,4-triazoles, have been synthesized and evaluated for their potential as diabetes treatment. These derivatives have shown significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential in managing type II diabetes (ur-Rehman et al., 2018).
3. Veterinary Applications and Quality Control
Derivatives of 1,2,4-triazole, such as Trifuzol-Neo, which share a structural relationship with 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, have shown promise in veterinary medicine due to their antiviral properties. New methods for the quality control of these compounds have been developed, improving the production and safety of veterinary pharmaceuticals (Yaroshenko et al., 2021).
4. Anticancer Research
1,2,4-triazole derivatives have been explored for their anticancer properties. For instance, a novel 1,2,4-triazole derivative showed considerable anticancer activity in a study involving mice with Dalton’s Lymphoma Ascites. This highlights the potential of such compounds in cancer therapy research (Arul & Smith, 2016).
5. Development of Antipsychotic Drugs
The development of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from antipsychotic drugs like sertindole, demonstrates the potential of 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile related compounds in psychiatric medicine. These derivatives are highly selective alpha 1-adrenoceptor antagonists, indicating their potential use in treating psychiatric disorders (Balle et al., 2003).
Propriétés
Nom du produit |
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile |
|---|---|
Formule moléculaire |
C14H15N5 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
2-phenyl-5-piperidin-1-yltriazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N5/c15-11-13-14(18-9-5-2-6-10-18)17-19(16-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
MORDGEGZZASYEZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)
![N-(4-acetamidophenyl)-2-[[1-(4-ethylphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1226292.png)
![4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)
![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)